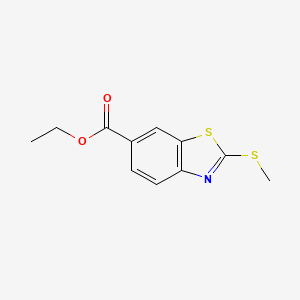
1,3-difluoroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in naturally occurring alkaloids and their significant roles in pharmaceuticals, agricultural chemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Difluoroisoquinoline can be synthesized through several methods. One common approach involves the direct fluorination of isoquinoline derivatives. For instance, the synthesis of this compound can be achieved by reacting 1,3-dihydroxyisoquinoline with cyanuric fluoride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
1,3-Difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in this compound can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles attack the aromatic ring.
Oxidation and Reduction: this compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride or other nucleophiles can be used.
Electrophilic Substitution: Common electrophiles include halogens and nitro groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different functionalized derivatives .
科学研究应用
1,3-Difluoroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.
作用机制
The mechanism of action of 1,3-difluoroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to biological targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-Fluoroisoquinoline: A mono-fluorinated derivative with different reactivity and applications.
3-Fluoroisoquinoline: Another mono-fluorinated derivative with distinct properties.
1,3-Dichloroisoquinoline: A chlorinated analogue with different chemical behavior.
Uniqueness
1,3-Difluoroisoquinoline is unique due to the presence of two fluorine atoms at specific positions on the isoquinoline ring. This dual fluorination can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its mono-fluorinated or chlorinated counterparts .
属性
CAS 编号 |
703-58-2 |
|---|---|
分子式 |
C9H5F2N |
分子量 |
165.14 g/mol |
IUPAC 名称 |
1,3-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H |
InChI 键 |
YUUGFARVOSOCLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2F)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



